methyl 4-(3-benzyl-4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate
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Overview
Description
METHYL 4-{3-BENZYL-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives.
Preparation Methods
The synthesis of METHYL 4-{3-BENZYL-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and methyl-substituted chromeno[8,7-e][1,3]oxazin intermediates with benzoic acid derivatives under controlled conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
METHYL 4-{3-BENZYL-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 4-{3-BENZYL-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
METHYL 4-{3-BENZYL-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE can be compared with other similar compounds, such as:
Methyl 2-(2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate: This compound shares a similar benzoate structure but differs in the heterocyclic system.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound has a similar benzyl group but differs in the functional groups attached to the benzene ring.
The uniqueness of METHYL 4-{3-BENZYL-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE lies in its specific chromeno[8,7-e][1,3]oxazin structure, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C27H23NO5 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
methyl 4-(3-benzyl-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-9-yl)benzoate |
InChI |
InChI=1S/C27H23NO5/c1-17-21-12-13-24-23(25(21)33-27(30)22(17)14-18-6-4-3-5-7-18)15-28(16-32-24)20-10-8-19(9-11-20)26(29)31-2/h3-13H,14-16H2,1-2H3 |
InChI Key |
GZJDTWWNIVBZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)C(=O)OC)CC5=CC=CC=C5 |
Origin of Product |
United States |
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